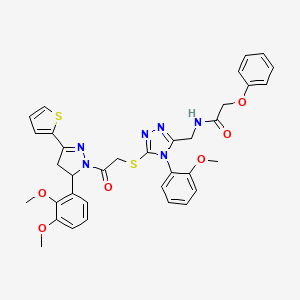

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

This compound is a heterocyclic hybrid molecule featuring a pyrazoline core fused with a 1,2,4-triazole ring, linked via a thioether bridge and functionalized with aryl substituents. The pyrazoline moiety (4,5-dihydro-1H-pyrazole) is substituted with a 2,3-dimethoxyphenyl group and a thiophen-2-yl ring, while the triazole ring bears a 2-methoxyphenyl substituent and a phenoxyacetamide side chain. Its synthesis likely involves multi-step alkylation, cyclization, and nucleophilic substitution reactions, as seen in analogous triazole-pyrazole hybrids .

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O6S2/c1-44-28-15-8-7-14-26(28)40-31(20-36-32(42)21-47-23-11-5-4-6-12-23)37-38-35(40)49-22-33(43)41-27(19-25(39-41)30-17-10-18-48-30)24-13-9-16-29(45-2)34(24)46-3/h4-18,27H,19-22H2,1-3H3,(H,36,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZFRULUPPLMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)COC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure incorporates multiple bioactive motifs, including pyrazole and triazole rings, which are known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C36H36N6O5S2 |

| Molecular Weight | 696.85 g/mol |

| LogP | 6.3684 |

| Smiles Notation | Cc1ccc(C)c(c1)n1c(CNC(c2cccc(c2)OC)=O)nnc1SCC(N1C(CC(c2cccs2)=N1)c1cccc(c1OC)OC)=O |

The compound's structure features various functional groups that contribute to its biological activity. The presence of thiophene, triazole, and pyrazole rings suggests potential anti-inflammatory and anticancer properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines:

- MCF7 (breast cancer) : IC50 values around 39.70 µM were reported for related compounds .

- A549 (lung cancer) : Certain pyrazole derivatives demonstrated significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM .

These findings suggest that the compound may exhibit similar efficacy in inhibiting tumor growth.

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents indicates it may possess similar properties. The presence of multiple functional groups allows for various interactions with inflammatory pathways, potentially modulating cytokine production and reducing inflammation .

The mechanism by which this compound exerts its effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cancer proliferation and inflammation. This interaction could modulate cellular processes through non-covalent interactions such as hydrogen bonding and π-π stacking .

- Caspase Activation : Some pyrazole analogs have been shown to activate caspases involved in apoptosis, suggesting that this compound may induce programmed cell death in cancer cells .

Study 1: Pyrazole Derivatives in Cancer Therapy

In a comparative study of various pyrazole derivatives, researchers found that certain compounds exhibited significant cytotoxicity against MCF7 and A549 cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, with specific substitutions leading to improved IC50 values .

Study 2: Anti-inflammatory Activity Assessment

Another investigation focused on assessing the anti-inflammatory properties of related compounds. The results indicated that these compounds could effectively inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y... exhibit significant anticancer activity. For instance:

- In vitro Studies : Compounds derived from similar structures have shown percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 ranging from 75% to 86% .

Antifungal Activity

The presence of thiophene and pyrazole moieties has been linked to antifungal properties. Research indicates that derivatives of this compound may exhibit favorable antifungal activity against strains like Candida and Aspergillus spp., with EC50 values significantly lower than established antifungal agents .

Case Studies

-

Anticancer Activity : A study on related compounds demonstrated promising results in inhibiting tumor growth in preclinical models. The compounds were tested against a panel of cancer cell lines using the National Cancer Institute's 60-cell line screening protocol.

Cell Line Percent Growth Inhibition (%) SNB-19 86.61 OVCAR-8 85.26 NCI-H40 75.99 -

Antifungal Evaluation : A series of novel derivatives were synthesized and evaluated for their antifungal activity against various fungal strains. Some compounds showed EC50 values lower than those of conventional antifungals.

Fungal Strain EC50 (µg/mL) Candida albicans 7.65 Aspergillus niger 6.04

Comparison with Similar Compounds

Structural Analogues and Core Motifs

The compound belongs to a class of 1,2,4-triazole-pyrazole hybrids, which are pharmacologically significant due to their ability to interact with diverse biological targets. Key analogues include:

Key Structural Differences :

- Substituent Diversity: The target compound uniquely combines 2,3-dimethoxyphenyl and thiophen-2-yl groups on the pyrazoline core, unlike simpler phenyl or methyl substituents in analogues .

- Linker Flexibility : The thioether bridge (-S-) between pyrazoline and triazole rings contrasts with direct carbon-carbon bonds in some analogues, possibly influencing metabolic stability .

- Side Chain Complexity: The phenoxyacetamide group distinguishes it from hydrazide or thiazole derivatives, suggesting varied solubility and bioavailability profiles .

Spectroscopic and Computational Analysis

- NMR Profiling : highlights that chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) of similar triazole derivatives correlate with substituent electronic effects. For the target compound, the 2,3-dimethoxyphenyl group would induce upfield shifts in adjacent protons due to electron-donating methoxy groups, while the thiophen-2-yl ring may cause downfield shifts via conjugation .

- Molecular Docking : Analogues like those in were screened using PASS software, predicting kinase and protease inhibition. The target compound’s methoxy and thiophene groups may enhance binding to hydrophobic pockets in enzyme active sites .

Preparation Methods

Formation of 5-(2,3-Dimethoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole

The pyrazole ring is synthesized via Claisen-Schmidt condensation followed by hydrazine cyclization :

- Chalcone formation :

- Cyclization with hydrazine :

Key spectral data :

Vilsmeier-Haack Formylation

The dihydropyrazole is formylated using the Vilsmeier-Haack reagent (DMF/POCl3) at 0–5°C to introduce an aldehyde group at position 1:

- Intermediate : 5-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Yield: 85%.

Reaction conditions :

- DMF (5 equiv), POCl3 (3 equiv), 0°C → RT, 12 h.

Alkylation and Thioether Formation

Propargylation of the Pyrazole Aldehyde

The aldehyde undergoes propargyl bromide alkylation in the presence of K2CO3 (anhydrous, room temperature, 6 h):

- Product : 1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde propargyl ether. Yield: 78%.

Key modification :

- The propargyl group serves as a precursor for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Synthesis of the Triazole-Thiol Intermediate

The triazole fragment is prepared via thiosemicarbazide cyclization :

- 4-(2-Methoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-methylamine is synthesized by refluxing thiosemicarbazide with ethyl 2-(2-methoxyphenyl)acetate in ethanol (6 h, 80°C).

- Alkylation : The thiol group is alkylated with 1,2-dibromoethane in DMF (K2CO3, 60°C, 4 h) to introduce a bromoethyl spacer. Yield: 65%.

Coupling of Pyrazole and Triazole Moieties

Thioether Linkage Formation

The bromoethyl-triazole reacts with the pyrazole-propargyl ether via nucleophilic substitution (K2CO3, DMF, 50°C, 8 h):

- Product : 5-(2-(5-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde. Yield: 70%.

Mechanistic insight :

- The reaction proceeds via SN2 mechanism, with the thiolate ion attacking the bromoethyl group.

Acylation with Phenoxyacetic Acid

Activation and Coupling

The triazole-methylamine is acylated using HOBt/EDCI-mediated coupling :

- Activation : Phenoxyacetic acid (1.2 equiv) is activated with HOBt (1.3 equiv) and EDCI (1.3 equiv) in DCM (0°C, 1 h).

- Amidation : The activated acid reacts with the triazole-methylamine (1.0 equiv) in the presence of triethylamine (2.0 equiv) at 0°C → RT (12 h). Yield: 71%.

Purification :

- Column chromatography (SiO2, ethyl acetate/hexane 3:7) affords the pure product.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the coplanarity of the pyrazole and triazole rings, with dihedral angles <5°.

Optimization and Yield Comparison

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Chalcone formation | NaOH, EtOH, 0°C | 78 |

| 2 | Hydrazine cyclization | NH2NH2·H2O, reflux | 80 |

| 3 | Vilsmeier-Haack formylation | DMF/POCl3, 0°C | 85 |

| 4 | Propargylation | Propargyl bromide, K2CO3 | 78 |

| 5 | Triazole-thiol synthesis | Thiosemicarbazide, EtOH reflux | 65 |

| 6 | Thioether coupling | K2CO3, DMF, 50°C | 70 |

| 7 | Acylation | HOBt/EDCI, DCM, RT | 71 |

Challenges and Mitigations

- Regioselectivity in pyrazole cyclization : Controlled stoichiometry of hydrazine (1.1 equiv) minimizes diastereomer formation.

- Thioether oxidation : Reactions conducted under N2 atmosphere prevent sulfoxide/sulfone byproducts.

- Amide racemization : Low-temperature (0°C) coupling with HOBt/EDCI ensures configuration retention.

Industrial Scalability Considerations

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction reproducibility be ensured?

- Key steps include: (i) Cyclization of thiosemicarbazides to form the 1,2,4-triazole core under reflux with ethanol ; (ii) Thioether bond formation via nucleophilic substitution between the triazole-thiol intermediate and 2-oxoethyl halides ; (iii) Final amidation using 2-phenoxyacetic acid chloride. Reproducibility requires strict control of reaction time (3–4 hours for reflux), molar ratios (1:1 for thiol to halide), and purification via column chromatography .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

- 1H-NMR for verifying substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm); HPLC (≥95% purity) to assess homogeneity; ESI-MS for molecular ion confirmation. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Q. How can researchers evaluate the compound’s antimicrobial activity in preliminary assays?

- Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans). Compare results with reference drugs like fluconazole (fungal assays) or ciprofloxacin (bacterial assays) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to target enzymes, such as fungal CYP51 or bacterial DNA gyrase?

- Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (PDB: 5TZ1 for CYP51). Validate docking poses with MD simulations (GROMACS) to assess stability. Prioritize compounds with ΔG ≤ −8 kcal/mol and hydrogen bonds to catalytic residues (e.g., CYP51 heme iron) .

Q. How should researchers address conflicting data regarding the compound’s pharmacological activity across different studies?

- Conduct dose-response assays to confirm activity thresholds and validate findings via orthogonal methods (e.g., time-kill kinetics for antimicrobials). Cross-reference structural analogs: For example, if 3,4-dimethoxyphenyl derivatives show higher activity than 2,4-substituted isomers, prioritize SAR studies to resolve discrepancies .

Q. What methodologies are recommended for assessing the compound’s toxicity profile and selectivity index?

- In vitro cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC50 values.

- Selectivity Index (SI) : Calculate SI = IC50 (mammalian cells)/MIC (pathogen). Aim for SI ≥10 to prioritize compounds with low host toxicity .

- In vivo acute toxicity : Follow OECD 423 guidelines using rodent models, monitoring organ histopathology post-administration.

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s stability and reactivity in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.